3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
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Overview
Description
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride typically involves multiple steps, starting with the construction of the quinoline ring system. One common method is the Biltz synthesis, which involves the cyclization of a dihydroquinoline precursor under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the quinoline core to more oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: : A simpler analog with a similar core structure.
Isoquinoline: : A structural isomer of quinoline.
2,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline: : A closely related compound with slight structural differences.
Uniqueness
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZMHXKLHCIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2NC1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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